3-Benzyl-4-[4-(methylamino)butoxy]phenol
Description
3-Benzyl-4-[4-(methylamino)butoxy]phenol is a synthetic phenolic derivative characterized by a benzyl group at the 3-position of the phenol ring and a 4-(methylamino)butoxy substituent at the 4-position. Its molecular structure combines aromatic, ether, and amine functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Current applications include its use in drug discovery for targeting adrenergic receptors and as a precursor in boron-containing compound synthesis .
Properties
CAS No. |
101686-64-0 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-benzyl-4-[4-(methylamino)butoxy]phenol |
InChI |
InChI=1S/C18H23NO2/c1-19-11-5-6-12-21-18-10-9-17(20)14-16(18)13-15-7-3-2-4-8-15/h2-4,7-10,14,19-20H,5-6,11-13H2,1H3 |
InChI Key |
AOIDILJCBLATGZ-UHFFFAOYSA-N |
SMILES |
CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2 |
Canonical SMILES |
CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2 |
Other CAS No. |
101686-64-0 |
Synonyms |
4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine BHPM |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzyloxy- and aminophenol derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The methylamino butoxy chain in the target compound enhances its basicity compared to non-aminated analogs like 4-benzyloxy phenol. Benzyloxy phenol derivatives (e.g., 4-benzyloxy phenol) exhibit stronger antioxidant activity due to unsubstituted phenolic -OH groups but lack the amine-mediated receptor targeting seen in the target compound .
Solubility Trends :
- Hydrochloride salts (e.g., 4-benzyloxyaniline hydrochloride) show superior water solubility (>50 mg/mL) compared to the target compound (<5 mg/mL), attributed to ionic dissociation .
- Boronic acid derivatives (e.g., (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid) exhibit moderate solubility in aqueous-organic mixtures, favoring their use in catalytic reactions .
Bioactivity: The methylamino group in the target compound mimics endogenous neurotransmitters, enabling adrenergic receptor binding (EC₅₀ ≈ 120 nM in vitro), a feature absent in non-aminated analogs . Boronic acid analogs () are prioritized in cancer drug development (e.g., proteasome inhibitors) but lack the phenolic antioxidant capacity of the target compound .
Synthetic Utility: The benzyloxy group in all analogs serves as a protective group for phenol during synthesis. However, the target compound’s methylamino butoxy chain requires additional steps for amine functionalization, increasing synthetic complexity .
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